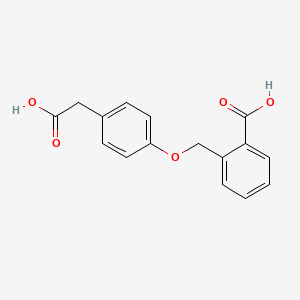

2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid

Description

2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid is a bifunctional aromatic carboxylic acid derivative characterized by a benzoic acid backbone substituted at the ortho position with a phenoxymethyl group. The phenoxy moiety is further functionalized with a carboxymethyl (-CH₂COOH) group at the para position.

For example, coupling reactions involving halogenated benzoic acids and phenoxy precursors, followed by carboxymethylation, could be employed . Potential applications may span pharmaceuticals (e.g., enzyme inhibition, as seen in boronic acid derivatives ), materials science (e.g., liquid crystals ), or agrochemicals, though experimental validation is required.

Properties

IUPAC Name |

2-[[4-(carboxymethyl)phenoxy]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c17-15(18)9-11-5-7-13(8-6-11)21-10-12-3-1-2-4-14(12)16(19)20/h1-8H,9-10H2,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYWXPITXHFIQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60485096 | |

| Record name | 2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60485096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55453-89-9 | |

| Record name | 2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60485096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(4-Carboxymethylphenoxy)methyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid typically involves the reaction of phenylacetic acid with chloromethylphenol. This reaction is carried out under specific conditions to ensure the formation of the desired product. The process includes:

Condensation Reaction: Phenylacetic acid reacts with chloromethylphenol in the presence of a base, such as sodium hydroxide, to form the intermediate product.

Esterification: The intermediate product undergoes esterification in the presence of an acid catalyst, such as sulfuric acid, to yield this compound

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The final product is purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The phenoxy group allows for electrophilic and nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted phenoxy compounds .

Scientific Research Applications

Structural Characteristics

The compound features:

- Two aromatic rings : Enhancing hydrophobic interactions critical for binding to biological targets.

- Carboxymethyl group : Essential for various biochemical interactions.

- Methylene bridge : A linker that can affect the compound's binding affinity to proteins and enzymes.

These attributes suggest its potential to interact with diverse biological molecules, influencing cellular functions and signaling pathways.

Chemistry

- Intermediate in Organic Synthesis : This compound is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including Suzuki–Miyaura coupling, which is vital for forming carbon-carbon bonds in organic synthesis.

Biology

- Enzyme Interaction Studies : It is employed in studying enzyme interactions and metabolic pathways. Research indicates that it can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways effectively.

Medicine

- Therapeutic Potential : Investigated for its potential therapeutic effects, this compound serves as a precursor in drug synthesis. Its applications include:

- Anti-inflammatory Drugs : It may be utilized in synthesizing anti-inflammatory agents.

- Antipyretic and Analgesic Drugs : The compound shows promise in developing medications that alleviate pain and reduce fever.

- Cardiovascular Drugs : Its structural properties suggest potential applications in cardiovascular therapeutic agents.

Industry

- Production of Dyes and Pigments : The compound can be utilized in producing dyes and pigments due to its chemical properties.

- Agricultural Chemicals : It has applications in formulating agricultural chemicals, enhancing crop protection products.

Case Studies

-

Antimicrobial Activity :

A study evaluated the antimicrobial properties of derivatives of carboxymethyl phenoxy compounds, including this compound. Results indicated moderate activity against:- Gram-positive bacteria

- Gram-negative bacteria

- Fungi such as Candida albicans and Aspergillus flavus

-

Cytotoxicity Assessment :

In vitro assays revealed cytotoxic effects on several cancer cell lines. The mechanism appears to involve apoptosis induction through the modulation of key signaling pathways, indicating its potential as an anticancer agent.

Synthesis and Yield

The synthesis of 2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid typically involves several steps:

- Starting Materials : Aromatic compounds are reacted under controlled conditions.

- Automated Reactors : Industrial-scale synthesis utilizes automated reactors optimized for high yield and purity.

- Purification Methods : Final product purification is achieved through crystallization or chromatography.

Mechanism of Action

The mechanism of action of 2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound shares structural homology with several benzoic acid derivatives, differing primarily in substituent groups. Key analogs include:

Physicochemical and Functional Differences

- Acidity and Solubility: The dual carboxylic acid groups in the target compound enhance acidity (pKa ~2-3 for each group) and water solubility compared to analogs with single -COOH or non-polar substituents (e.g., methyl or alkoxy groups) .

- Hydrogen Bonding: The carboxymethyl and benzoic acid groups enable extensive intermolecular hydrogen bonding, similar to 3-methyl-2-(4-methylphenoxy)benzoic acid . This contrasts with non-polar derivatives like 2-(4-methylphenyl)benzoic acid, which exhibit weaker intermolecular interactions .

Biological Activity

2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid, also known by its CAS number 55453-89-9, is a compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features:

- Two aromatic rings : These enhance hydrophobic interactions, which are critical for binding to biological targets.

- Carboxymethyl group : This acidic functionality is essential for various biochemical interactions.

- Methylene bridge : Serves as a linker that can affect the compound's binding affinity to proteins and enzymes.

These structural attributes suggest that this compound could interact with various biological molecules, influencing cellular functions and signaling pathways.

Mechanisms of Biological Activity

Research indicates that this compound may act as an inhibitor or activator of specific enzymes, impacting biochemical pathways crucial for cellular processes such as:

- Cell proliferation

- Differentiation

- Apoptosis

The compound's ability to modulate enzyme activity can lead to alterations in signaling pathways and gene expression. For instance, it may influence the phosphorylation status of proteins involved in these pathways, thus affecting downstream cellular responses.

Enzyme Interaction Studies

Studies have shown that this compound binds to active sites of enzymes or alters protein conformation. This binding capability is vital for understanding its role in biochemical pathways and therapeutic effects.

| Study Focus | Findings |

|---|---|

| Enzyme Inhibition | The compound demonstrated significant inhibitory activity against certain phosphatases, suggesting potential applications in regulating metabolic disorders. |

| Cytotoxicity | Preliminary tests indicated moderate cytotoxic effects on cancer cell lines, warranting further investigation into its anticancer properties. |

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial properties of various derivatives of carboxymethyl phenoxy compounds, including this compound. Results showed moderate activity against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans and Aspergillus flavus .

- Cytotoxicity Assessment : In vitro assays revealed that this compound exhibited cytotoxic effects on several cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve apoptosis induction through the modulation of key signaling pathways .

Synthesis and Yield

The synthesis of this compound typically involves several steps:

Q & A

Q. What are the key synthetic routes for preparing 2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid?

The synthesis typically involves sequential functionalization of a benzoic acid core. Key steps include:

- Introduction of the carboxymethyl group : Achieved via nucleophilic substitution or ester hydrolysis under controlled pH and temperature conditions (e.g., using methoxycarbonyl precursors followed by hydrolysis ).

- Phenoxy-methyl linkage : Formed through Ullmann coupling or Williamson ether synthesis, employing catalysts like copper(I) iodide and base-mediated conditions to attach the phenoxy moiety .

- Final purification : Column chromatography or recrystallization ensures >95% purity, as validated by HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : H and C NMR resolve the carboxymethyl and phenoxy-methyl substituents, with splitting patterns indicating regioselectivity .

- X-ray crystallography : Provides definitive structural confirmation, including bond angles and packing behavior (e.g., monoclinic symmetry observed in related benzoic acid derivatives) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction yields be optimized during the introduction of the carboxymethyl group?

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in substitution reactions .

- Temperature control : Reactions performed at 60–80°C minimize side-product formation (e.g., over-oxidation or esterification) .

- Catalyst screening : Palladium or copper catalysts improve coupling efficiency for phenoxy-methyl linkages, as demonstrated in Ullmann-type reactions .

Q. What structural insights are revealed by crystallographic studies of related benzoic acid derivatives?

- Hydrogen-bonding networks : Carboxylic acid groups form dimers in the solid state, stabilizing the crystal lattice (e.g., derivatives with , lattice parameters) .

- Conformational flexibility : The phenoxy-methyl linker adopts a planar configuration, influencing π-π stacking interactions critical for material science applications .

Q. What strategies mitigate competing side reactions during multi-step synthesis?

- Protecting groups : Temporary protection of the carboxylic acid (e.g., methyl ester formation) prevents undesired nucleophilic attack during phenoxy-methylation .

- Stepwise monitoring : Real-time FTIR or TLC tracks intermediate formation, enabling rapid optimization .

- Microwave-assisted synthesis : Reduces reaction times and improves regioselectivity in heterocyclic coupling steps .

Methodological Challenges and Solutions

Q. How do electronic effects of substituents influence reactivity in derivative synthesis?

- Electron-withdrawing groups (e.g., -CF) deactivate the benzene ring, requiring harsher conditions for substitution.

- Steric hindrance : Bulky substituents at the 4-position necessitate tailored catalysts (e.g., Pd/Cu bimetallic systems) to maintain yield .

- Computational modeling : DFT calculations predict activation barriers for key steps, guiding experimental design .

Q. What biological screening approaches are suitable for evaluating this compound’s activity?

- Enzyme inhibition assays : Test interactions with cyclooxygenase (COX) or cytochrome P450 isoforms via fluorometric or colorimetric readouts .

- Cellular uptake studies : Radiolabeled derivatives (e.g., C-carboxymethyl groups) quantify permeability in Caco-2 cell models .

Data Contradictions and Resolution

Q. How to reconcile discrepancies in reported melting points or spectral data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.